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Introduction

AZD1222, also known as the Oxford-AstraZeneca COVID-19 vaccine (brand names:

Vaxzevria, Covishield), is a replication-deficient chimpanzee adenoviral vector vaccine

encoding the spike protein of SARS-CoV-2.[1][2] Developed by Oxford University and

AstraZeneca, it has been a critical tool in the global effort to combat the COVID-19 pandemic.

[3][4] This document provides a detailed protocol for the administration of AZD1222 in a clinical

research setting, based on the methodologies employed in the pivotal Phase III clinical trials.

Clinical Trial Design Overview

The Phase III clinical trials for AZD1222 were designed as randomized, double-blind, placebo-

controlled multicenter studies to evaluate the safety, efficacy, and immunogenicity of the

vaccine in adults.[5] Participants were typically randomized in a 2:1 ratio to receive either

AZD1222 or a placebo (saline solution). The trials enrolled a diverse population of adults aged

18 years and older, including older adults and individuals with stable underlying medical

conditions.

The primary objectives of these trials were to assess the efficacy of the vaccine in preventing

symptomatic COVID-19 disease, as well as to monitor its safety and reactogenicity profile.

Secondary objectives often included evaluating the vaccine's ability to prevent severe COVID-

19 and hospitalization, and to prevent any SARS-CoV-2 infection regardless of symptoms.
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Data Presentation
Table 1: AZD1222 Phase III Clinical Trial Participant Demographics (Illustrative)

Characteristic AZD1222 Group (N=21,635) Placebo Group (N=10,816)

Age (years), Median (Range) 50 (18-85+) 50 (18-85+)

Age Group

18-64 years 90.3% 90.5%

≥65 years 9.7% 9.5%

Sex

Male 44.2% 44.5%

Female 55.8% 55.5%

Race/Ethnicity

White 75.5% 75.3%

Black or African American 10.1% 10.2%

Asian 3.5% 3.6%

Other 10.9% 10.9%

Presence of Comorbidities 40.3% 40.1%

Note: Data is aggregated and illustrative based on published trial information.

Table 2: Dosage and Administration Summary
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Parameter Specification

Vaccine AZD1222 (ChAdOx1 nCoV-19)

Dosage 5 × 10¹⁰ viral particles per 0.5 mL dose

Administration Route
Intramuscular (IM) injection, typically in the

deltoid muscle.

Dosing Regimen Two doses

Dose Interval
4 to 12 weeks between the first and second

dose.

Table 3: Vaccine Efficacy Results from US Phase III Trial

Endpoint Vaccine Efficacy Confidence Interval (CI)

Preventing Symptomatic

COVID-19
79% 68% to 82%

Preventing Severe or Critical

Disease and Hospitalization
100% -

Efficacy in Participants Aged

65 and Over
80% 58% to 95%

Note: Data from the primary analysis of the US Phase III trial.

Experimental Protocols
1. Vaccine Storage and Handling

Storage: AZD1222 can be stored, transported, and handled at normal refrigerated conditions

(2-8°C or 36-46°F) for at least six months. This allows for administration within existing

healthcare settings without the need for specialized ultra-cold storage.

Handling:
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The vaccine is a colorless to slightly brown, clear to slightly opaque suspension. Visually

inspect the vial for particulate matter and discoloration prior to administration. Discard the

vial if the suspension is discolored or contains visible particles.

Do not shake the vial.

Do not dilute the suspension.

Each multi-dose vial should be handled with aseptic technique.

After the first dose is withdrawn, the vial should be used within 6 hours if stored at room

temperature or within 48 hours if stored in a refrigerator (2-8°C). Do not return it to the

refrigerator after being at room temperature.

2. Participant Screening and Consent

Inclusion Criteria: Adult participants (typically ≥18 years of age) who are not

immunosuppressed but may be at an increased risk of SARS-CoV-2 infection. Participants

with stable pre-existing medical conditions are generally eligible.

Exclusion Criteria: Individuals with a history of severe allergic reaction (anaphylaxis) to any

component of the vaccine. Pregnant women were initially excluded from some trials, with

further studies planned for this population.

Informed Consent: Obtain written informed consent from all participants after providing a

thorough explanation of the study, including potential risks and benefits.

3. Vaccine Administration Protocol

Preparation:

Withdraw a single 0.5 mL dose of AZD1222 from the multi-dose vial using a sterile needle

and syringe.

Do not mix the vaccine in the same syringe with any other vaccines or medicinal products.

Administration:
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Administer the 0.5 mL dose via intramuscular injection into the deltoid muscle of the non-

dominant arm.

Post-Administration Monitoring:

Observe the participant for at least 15 minutes after vaccination for any immediate

adverse reactions, such as anaphylaxis.

Provide the participant with an e-Diary or other tool to record solicited local and systemic

adverse events for 7 days post-vaccination.

Collect data on unsolicited adverse events for 28 days after each dose.

Serious adverse events (SAEs), medically attended adverse events (MAAEs), and

adverse events of special interest (AESIs) are to be collected from Day 1 through the end

of the study.

4. Immunogenicity Assessment Protocol

Objective: To measure the immune response induced by the AZD1222 vaccine.

Sample Collection:

Collect blood samples from a substudy cohort of participants at baseline (prior to the first

dose), and at specified time points post-vaccination (e.g., Day 28, Day 56, and later follow-

up visits).

Assays:

Humoral Immunogenicity:

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of anti-SARS-

CoV-2 spike protein IgG antibodies.

Neutralizing Antibody Assays: To measure the functional ability of the induced

antibodies to block virus entry into cells. This can be performed using a pseudovirus

neutralization assay or a live virus neutralization assay.
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Cellular Immunogenicity:

Enzyme-Linked Immunospot (ELISpot) Assay: To measure the number of antigen-

specific T cells producing cytokines like interferon-gamma (IFN-γ).

Intracellular Cytokine Staining (ICS) with Flow Cytometry: To further characterize the

phenotype and function of T-cell responses.

5. Safety Monitoring Protocol

Active Surveillance: Ongoing monitoring of all participants for the duration of the study.

Data Safety Monitoring Board (DSMB): An independent DSMB should be established to

review accumulating safety data to ensure the ongoing safety of trial participants.

Adverse Event Reporting: All adverse events are to be recorded and graded for severity.

Serious adverse events must be reported to the relevant regulatory authorities and ethics

committees within a specified timeframe.
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Caption: Workflow for AZD1222 administration in a clinical research setting.
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Receive Vaccine Shipment
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Caption: Protocol for handling and preparation of the AZD1222 vaccine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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